molecular formula C17H11Cl2NO3 B5794755 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one

4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5794755
M. Wt: 348.2 g/mol
InChI Key: MUNYDCJMMJSKQO-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one, also known as CMO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMO belongs to the class of oxazolone derivatives, which are known for their diverse biological activities such as anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as NF-κB and MAPK. These pathways play a crucial role in the regulation of cell growth, inflammation, and immune responses. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activation of NF-κB and MAPK pathways, leading to the downregulation of various pro-inflammatory cytokines and growth factors.
Biochemical and Physiological Effects:
4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one induces apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In addition, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In inflammation, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be easily synthesized in the laboratory using simple reaction conditions and is relatively inexpensive compared to other drugs. However, the limitations of using 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its low solubility in water, which can affect its bioavailability and efficacy. In addition, the mechanism of action of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

The potential therapeutic applications of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one are vast, and future research should focus on exploring its efficacy and safety in various diseases. In cancer research, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be used in combination with other chemotherapeutic agents to improve their efficacy and reduce their toxicity. In addition, the development of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one analogs with improved solubility and bioavailability can enhance its therapeutic potential. In inflammation and microbial infections, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be further studied to elucidate its mechanism of action and optimize its therapeutic potential. Furthermore, the use of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in other diseases such as neurodegenerative disorders and autoimmune diseases should be explored.

Synthesis Methods

The synthesis of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and 4-chlorophenylacetic acid followed by cyclization with urea. The reaction is carried out in the presence of a catalyst such as acetic anhydride and acetic acid. The yield of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.

Scientific Research Applications

4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. In cancer research, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. In addition, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been reported to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO3/c1-22-15-7-2-10(8-13(15)19)9-14-17(21)23-16(20-14)11-3-5-12(18)6-4-11/h2-9H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNYDCJMMJSKQO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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